Aminocandin is a new representative of the echinocandins that could potentially affect the cellular morphology and metabolic status of Candida albicans cells within biofilms.
Aminocandin
CAS No.: 227472-48-2
Cat. No.: VC1877737
Molecular Formula: C56H79N9O14
Molecular Weight: 1102.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 227472-48-2 |
|---|---|
| Molecular Formula | C56H79N9O14 |
| Molecular Weight | 1102.3 g/mol |
| IUPAC Name | N-[(3S,6S,9S,11R,15S,18S,24S,25S,26S)-20-(2-aminoethylamino)-11,25-dihydroxy-15-[(1R)-1-hydroxyethyl]-6-[(1R)-1-hydroxy-2-(4-hydroxyphenyl)ethyl]-3-(hydroxymethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-4-(4-octoxyphenyl)benzamide |
| Standard InChI | InChI=1S/C56H79N9O14/c1-4-5-6-7-8-9-24-79-41-20-16-36(17-21-41)35-12-14-37(15-13-35)50(72)60-42-26-38(58-23-22-57)28-59-54(76)48-49(71)32(2)29-65(48)55(77)43(31-66)61-53(75)47(45(70)25-34-10-18-39(68)19-11-34)63-52(74)44-27-40(69)30-64(44)56(78)46(33(3)67)62-51(42)73/h10-21,32-33,38,40,42-49,58,66-71H,4-9,22-31,57H2,1-3H3,(H,59,76)(H,60,72)(H,61,75)(H,62,73)(H,63,74)/t32-,33+,38?,40+,42-,43-,44-,45+,46-,47-,48-,49-/m0/s1 |
| Standard InChI Key | UMNFJRNUJIBDSK-NMVZEWDOSA-N |
| Isomeric SMILES | CCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)N[C@H]3CC(CNC(=O)[C@@H]4[C@H]([C@H](CN4C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]5C[C@H](CN5C(=O)[C@@H](NC3=O)[C@@H](C)O)O)[C@@H](CC6=CC=C(C=C6)O)O)CO)C)O)NCCN |
| SMILES | CCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3CC(CNC(=O)C4C(C(CN4C(=O)C(NC(=O)C(NC(=O)C5CC(CN5C(=O)C(NC3=O)C(C)O)O)C(CC6=CC=C(C=C6)O)O)CO)C)O)NCCN |
| Canonical SMILES | CCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3CC(CNC(=O)C4C(C(CN4C(=O)C(NC(=O)C(NC(=O)C5CC(CN5C(=O)C(NC3=O)C(C)O)O)C(CC6=CC=C(C=C6)O)O)CO)C)O)NCCN |
Introduction
Chemical Structure and Properties
Aminocandin (IP960, CHEBI:84073) is a semisynthetic echinocandin with the molecular formula C56H79N9O14 and a molecular weight of 1102.3 g/mol . Like other echinocandins, it contains a cyclic hexapeptide core structure with a lipid side chain that is essential for its antifungal activity. The cyclic peptide component forms the structural foundation for the compound's biological function, while the lipid moiety facilitates anchoring to fungal cell membranes .
The chemical name of aminocandin is N-[(3S,6S,9S,11R,15S,18S,24S,25S,26S)-20-(2-Aminoethylamino)-11,25-dihydroxy-15-[(1R)-1-hydroxyethyl]-6-[(1R)-1-hydroxy-2-(4-hydroxyphenyl)ethyl]-3-(hydroxymethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-4-(4-octoxyphenyl)benzamide . This complex structure contributes to its specific binding properties and mechanism of action. The compound contains multiple hydroxyl groups and a distinctive aminoethylamino modification that differentiates it from other members of the echinocandin class, potentially contributing to its unique antifungal profile and pharmacokinetic characteristics.
Mechanism of Action
Aminocandin functions through the characteristic mechanism of echinocandins, inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall . This polysaccharide is crucial for maintaining cell wall integrity and structure in many pathogenic fungi. By disrupting β-glucan synthesis, aminocandin compromises cell wall integrity, leading to osmotic instability and ultimately resulting in fungistatic or fungicidal effects depending on the fungal species.
The specificity of this mechanism provides aminocandin with a favorable safety profile in human applications, as mammalian cells lack cell walls and β-(1,3)-D-glucan. This targeted approach distinguishes echinocandins from earlier generations of antifungal compounds that affect shared biochemical pathways between fungi and humans, such as ergosterol synthesis inhibitors or polyenes that bind to membrane sterols . The selective disruption of fungal cell wall synthesis minimizes the potential for adverse effects, making aminocandin a promising candidate for clinical development.
Antimicrobial Spectrum
Activity Against Candida Species
Aminocandin demonstrates potent activity against a broad range of Candida species, including those with reduced susceptibility to other antifungal agents. In vitro studies have shown that aminocandin exhibits excellent activity against Candida albicans and Candida tropicalis . The MIC (Minimum Inhibitory Concentration) ranges for aminocandin against various Candida species typically fall between 0.03 to 4.0 μg/ml , indicating strong antifungal potency.
Of particular clinical significance, aminocandin maintains activity against Candida krusei and Candida guilliermondii, species that generally show lower susceptibility to fluconazole . This attribute is important given the increasing prevalence of these intrinsically resistant Candida species in clinical settings. Moreover, in comparative analyses, the MIC90 (the concentration that inhibits growth of 90% of isolates) of aminocandin against all tested yeasts was found to be threefold lower than that of micafungin, suggesting potential advantages within the echinocandin class .
Activity Against Aspergillus Species
Aminocandin exhibits significant activity against Aspergillus species, particularly Aspergillus fumigatus, a primary causative agent of invasive aspergillosis . This antifungal efficacy against molds represents a critical therapeutic capability, as invasive aspergillosis remains a leading cause of morbidity and mortality among immunocompromised individuals.
In vitro susceptibility testing has confirmed aminocandin's potent activity against A. fumigatus isolates, with research indicating that this compound could be an important addition to treatment regimens for invasive aspergillosis . The ability to target both yeasts and molds positions aminocandin as a potentially versatile antifungal agent capable of addressing multiple types of fungal infections.
Activity Against Other Fungal Pathogens
The spectrum of aminocandin's antifungal activity extends beyond Candida and Aspergillus species, though with varying degrees of efficacy against different fungal genera. Research has demonstrated that aminocandin has limited activity against Scedosporium species, with an MIC90 of approximately 8 μg/ml . This moderate activity aligns with observations regarding other echinocandins against dematiaceous fungi.
Preclinical Studies
In Vitro Studies
Extensive in vitro evaluations have established aminocandin's antifungal potency against clinically relevant fungal pathogens. Studies employing standardized Clinical and Laboratory Standards Institute methodologies (M27-A2 for yeasts and M38-A for filamentous fungi) have demonstrated consistent activity against susceptible species .
Comparative analyses with established antifungal agents, including amphotericin B, caspofungin, micafungin, and voriconazole, have positioned aminocandin favorably within the antifungal armamentarium. Against yeasts, aminocandin demonstrated MIC50 and MIC90 values comparable to amphotericin B and caspofungin, indicating equivalent potency . This comparable efficacy extends to isolates with reduced susceptibility to azole antifungals, highlighting aminocandin's potential utility in managing resistant infections.
In Vivo Animal Studies
Animal model studies have provided critical insights into aminocandin's in vivo efficacy and potential dosing strategies. In murine models of Candida glabrata infection, aminocandin demonstrated superior potency compared to caspofungin against isolates with reduced caspofungin susceptibility (MIC > 2 mg/L) . This finding suggests potential advantages in managing infections caused by echinocandin-resistant strains.
Dose-response relationships have been established in murine infection models, with aminocandin showing efficacy at doses ranging from 0.25 mg/kg to 5 mg/kg . The 5 mg/kg dose demonstrated particular effectiveness, reducing organ fungal burden to below detectable levels in 40% of mice in one study (P < 0.04, Fisher's exact test) . This dose was superior in reducing organ burden in both liver and kidneys compared with most alternative treatments, indicating potential for clinical efficacy.
A notable finding from animal studies is aminocandin's potential for extended interval dosing. Research comparing daily versus every-other-day (EOD) dosing regimens showed that 4 mg/kg aminocandin administered EOD maintained significant antifungal activity . This pharmacokinetic advantage could translate to less frequent dosing in clinical settings, potentially improving patient compliance and reducing healthcare utilization.
Comparative Analysis with Other Echinocandins
Aminocandin shares the core mechanism of action with approved echinocandins like caspofungin, micafungin, and anidulafungin, but demonstrates distinct pharmacological properties. Comparative studies have revealed that aminocandin exhibits threefold greater potency than micafungin against certain non-Candida albicans strains , suggesting potential advantages in managing infections caused by these species.
The table below summarizes key comparative findings between aminocandin and other echinocandins:
| Characteristic | Aminocandin | Caspofungin | Micafungin |
|---|---|---|---|
| Activity against C. albicans | Potent | Potent | Potent |
| Activity against C. glabrata with reduced echinocandin susceptibility | Superior to caspofungin | Reduced | Not fully evaluated |
| Activity against Aspergillus spp. | Potent | Potent | Potent |
| Potential for extended interval dosing | Demonstrated in animal models | Less established | Less established |
| Structure | Contains aminoethylamino modification | Different fatty acid side chain | Different fatty acid side chain |
Aminocandin's enhanced activity against isolates with reduced susceptibility to other echinocandins represents a potentially valuable clinical attribute. In murine models of C. glabrata infection, aminocandin demonstrated efficacy against isolates where high doses of caspofungin were required or where caspofungin was ineffective . This suggests aminocandin might address an important therapeutic gap in managing resistant fungal infections.
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